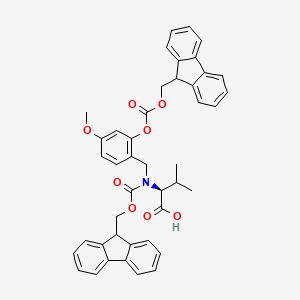

Fmoc-(fmochmb)val-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has undergone significant evolution since its inception. peptide.compeptide.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.gov This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. nih.gov

Initially, the Boc/Bzl strategy was prevalent, utilizing acid-labile tert-butyloxycarbonyl (Boc) for temporary Nα-protection and benzyl-based groups for side-chain protection, which required strong acids like hydrogen fluoride (B91410) for final cleavage. peptide.comwikipedia.org The 1970s saw the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which offered a milder and orthogonal protection scheme. peptide.compeptide.com The Fmoc/tBu strategy, where the Fmoc group is removed by a base (typically piperidine) and the tert-butyl-based side-chain protecting groups are cleaved by trifluoroacetic acid (TFA), has become the dominant method in SPPS. nih.govwikipedia.org This shift to Fmoc chemistry has been a major factor in improving the quality and accessibility of synthetic peptides. nih.gov Further advancements include the development of new resins, coupling reagents, and automated synthesizers, enabling the efficient production of longer and more complex peptides. openaccessjournals.comejbiotechnology.info

Challenges in Solid-Phase Peptide Synthesis: Aggregation and Side Reactions

Despite the advancements in SPPS, several challenges persist, primarily peptide aggregation and the occurrence of side reactions. Aggregation of the growing peptide chain on the solid support is a major hurdle, particularly for hydrophobic sequences or long peptides. peptide.comamericanpeptidesociety.org This self-association, driven by intermolecular hydrogen bonding, can hinder reagent access, leading to incomplete coupling and deprotection steps, ultimately resulting in truncated or deleted sequences and reduced yields. peptide.com

Side reactions also compromise the purity and yield of the target peptide. Common side reactions include:

Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling can lead to the incorporation of D-amino acids instead of the desired L-amino acids. americanpeptidesociety.org

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially under basic or acidic conditions. This can lead to racemization and the formation of piperidide adducts. chempep.com

Diketopiperazine Formation: The cyclization of the N-terminal dipeptide to form a stable six-membered ring can lead to the cleavage of the peptide from the resin, particularly when proline is the second amino acid in the sequence. chempep.com

Overcoming these challenges often requires a combination of strategies, including the use of specialized solvents, higher temperatures, chaotropic salts, and, crucially, advanced protecting group strategies. peptide.com

Role of Orthogonal Protecting Groups in Peptide Elongation

The concept of orthogonality in protecting groups is fundamental to the success of modern peptide synthesis. iris-biotech.de Orthogonal protecting groups are sets of protecting groups that can be selectively removed under distinct chemical conditions without affecting each other. iris-biotech.denih.gov This allows for the precise and controlled deprotection of specific functional groups at various stages of the synthesis.

In Fmoc/tBu SPPS, the orthogonality lies in the base-lability of the temporary Nα-Fmoc group and the acid-lability of the permanent side-chain protecting groups (like tBu) and the resin linker. wikipedia.orgbiosynth.com This scheme ensures that the side-chain protecting groups remain intact during the repeated cycles of Fmoc deprotection.

The use of orthogonal protecting groups extends beyond the basic Fmoc/tBu strategy. For the synthesis of complex peptides, such as those with multiple disulfide bonds or other post-translational modifications, additional orthogonal protecting groups are required. ub.edutesisenred.net For instance, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, can be used to protect a specific side chain for later modification while the peptide is still on the resin. wikipedia.org This ability to selectively unmask different parts of the peptide molecule is crucial for creating complex and functional synthetic peptides.

Conceptual Foundation of Backbone Amide Protection in SPPS

To combat the persistent problem of peptide aggregation, the strategy of backbone amide protection has emerged as a powerful tool. peptide.com The underlying principle is to temporarily mask the amide nitrogen of an amino acid in the peptide backbone, thereby disrupting the hydrogen bonding networks that lead to the formation of secondary structures and subsequent aggregation. peptide.com

By introducing a protecting group on the backbone amide, the peptide chain is forced into a more open and solvated conformation, which improves the kinetics of both coupling and deprotection reactions. springernature.com This leads to higher purity of the crude peptide and simplifies subsequent purification. The ideal backbone protecting group should be readily introduced, stable throughout the synthesis, and easily removed during the final cleavage step without causing side reactions. nih.gov

Several types of backbone protecting groups have been developed, with the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups being among the most effective and widely used. peptide.com These groups are typically introduced at strategic positions within the peptide sequence, often every six to seven residues, to effectively disrupt aggregation. peptide.com

Introduction of Fmoc-(FmocHmb)Val-OH as a Specialized Building Block

This compound is a specialized amino acid derivative designed to address the challenges of peptide aggregation during SPPS. It is an Nα-Fmoc protected valine residue where the backbone amide nitrogen is protected with a 2-(Fmoc-oxy)-4-methoxybenzyl (FmocHmb) group.

The Hmb group on the backbone serves to prevent the formation of inter-chain hydrogen bonds, thereby inhibiting aggregation, especially in "difficult" or hydrophobic sequences. This leads to improved coupling efficiency and higher purity of the final peptide. The use of Hmb-protected amino acids has been shown to be highly effective in the synthesis of challenging peptides.

Furthermore, the strategic placement of an Hmb-protected residue preceding an aspartic acid or asparagine residue can suppress the formation of aspartimide and related byproducts. The this compound building block is introduced into the peptide chain using standard Fmoc SPPS protocols. The O-Fmoc group on the Hmb moiety is cleaved during the subsequent piperidine (B6355638) treatment for Nα-Fmoc deprotection. chempep.com The Hmb group itself is then removed during the final TFA cleavage of the peptide from the resin. peptide.com

Chemical Compound Information

| Compound Name | Synonym(s) |

| This compound | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| 2-hydroxy-4-methoxybenzyl | Hmb |

| 2,4-dimethoxybenzyl | Dmb |

| Allyloxycarbonyl | Alloc |

| Valine | Val |

| Aspartic acid | Asp |

| Asparagine | Asn |

| Piperidine | |

| Hydrogen fluoride | |

| N,N'-dicyclohexylcarbodiimide | DCC |

| N-hydroxysuccinimide | HOSu |

| 1-Hydroxybenzotriazole | HOBt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

Research Findings on this compound

| Property | Finding | Source |

| Primary Function | Inhibits aggregation of "difficult" peptides during Fmoc SPPS. | |

| Mechanism of Action | The Hmb group on the amide backbone disrupts inter-chain hydrogen bonding. | peptide.com |

| Secondary Function | Suppresses aspartimide formation when placed before Asp or Asn residues. | |

| Application | Used as a building block in Fmoc solid-phase peptide synthesis. | chemicalbook.com |

| Cleavage | The Hmb group is cleaved during the final TFA treatment. | peptide.com |

| Purity Enhancement | Leads to products of increased purity. | |

| Solubility | Retention of Hmb groups on the cleaved peptide can improve the solubility of protected fragments. | |

| Chemical Formula | C43H39NO8 | |

| Molecular Weight | 697.77 g/mol | |

| CAS Number | 148515-86-0 |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106661 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-86-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Backbone Amide Protection by Fmochmb Val Moiety

Conformational Restriction and Steric Hindrance Mechanisms

The introduction of the bulky 2-hydroxy-4-methoxybenzyl (Hmb) group onto the amide nitrogen of the valine residue in Fmoc-(Hmb)Val-OH induces significant conformational restriction and steric hindrance. This substitution prevents the peptide backbone from adopting the extended β-sheet conformations that are a primary cause of aggregation during peptide synthesis. ub.eduresearchgate.net The steric bulk of the Hmb group physically disrupts the regular hydrogen bonding patterns between adjacent peptide chains, forcing them into conformations that are less prone to aggregation. ub.edu This disruption of secondary structure formation is a key mechanism by which Hmb derivatives enhance synthetic efficiency for problematic sequences. sigmaaldrich.com

The steric hindrance imposed by the Hmb group also influences the reactivity of the adjacent amino acids during the coupling steps of SPPS. While beneficial for preventing aggregation, this can also present challenges. For instance, coupling an amino acid onto the secondary amine of an Hmb-protected residue is known to be difficult. sigmaaldrich.comnih.gov Overcoming this steric hindrance often requires specialized coupling reagents or reaction conditions, such as the use of acyl fluorides. sigmaaldrich.comthieme-connect.de For example, the challenging coupling of Fmoc-Val to (Hmb)Val has been achieved with high yield using acid fluorides in toluene (B28343) at elevated temperatures. sigmaaldrich.com

Impact on Intermolecular Hydrogen Bonding and Peptide Aggregation

A primary function of incorporating the (Fmoc-Hmb)Val moiety is to mitigate peptide aggregation by disrupting intermolecular hydrogen bonds. nih.govsigmaaldrich.comub.edu During SPPS, as the peptide chain elongates, it can form secondary structures, such as β-sheets, which are stabilized by hydrogen bonds between the amide protons and carbonyl oxygens of different peptide chains. This leads to the formation of insoluble aggregates, hindering subsequent deprotection and coupling reactions. sigmaaldrich.com

The Hmb group on the valine backbone replaces the amide hydrogen, thereby eliminating its ability to act as a hydrogen bond donor. peptide.com This single modification at a critical point in the peptide backbone is often sufficient to disrupt the formation of stable intermolecular hydrogen-bonded networks. chempep.com It has been suggested that the strategic placement of an Hmb-protected residue every 6-7 amino acids can be enough to effectively prevent aggregation. chempep.com By inhibiting this interchain association, the peptide remains more solvated and accessible for subsequent synthetic steps, leading to higher purity and yield of the final product. nih.govsigmaaldrich.comresearchgate.net This is particularly crucial for the synthesis of hydrophobic peptides, such as amyloid and transmembrane sequences, which have a high propensity for aggregation. sigmaaldrich.compeptide.com

Intramolecular Effects on Peptide Backbone Dynamics

While primarily introduced to prevent intermolecular aggregation, this induced conformational rigidity can also pre-organize the peptide chain for specific secondary structures or for cyclization. google.com By limiting the available conformational space, the peptide may be guided into a desired fold. However, it is also important to consider that this altered backbone dynamic may be undesirable if the goal is to study the natural, unmodified peptide's folding and function. acs.org The Hmb group essentially acts as a temporary "hinge" or "turn-inducer," the effects of which are reversed upon its removal during the final cleavage from the resin.

Influence on Amide Bond Reactivity and Stability

The Hmb group significantly influences the reactivity and stability of the amide bond to which it is attached. The acylation of the secondary amine formed by the Hmb group is a sterically hindered process and can be challenging. nih.govthieme-connect.de To facilitate this, a mechanism involving an intramolecular O-to-N acyl transfer has been proposed. nih.govthieme-connect.deresearchgate.net In this process, the incoming activated amino acid first acylates the less hindered hydroxyl group of the Hmb moiety, forming an ester intermediate. This is followed by an intramolecular acyl migration to the secondary amine, resulting in the desired peptide bond formation. thieme-connect.deresearchgate.net

The stability of the Hmb group itself is designed to be compatible with Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is labile to strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the solid support and removal of other side-chain protecting groups. peptide.comchempep.com This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Hmb protection on the backbone. Acylation of the Hmb group's hydroxyl function can increase its acid stability, allowing for the generation of backbone-protected peptides after cleavage with TFA. sigmaaldrich.com

Orthogonal Deprotection Strategies for Fmoc and Hmb Groups

The successful application of Fmoc-(Hmb)Val-OH in peptide synthesis relies on the orthogonal deprotection of the Fmoc and Hmb protecting groups. Orthogonality in this context means that one protecting group can be removed selectively in the presence of the other. chempep.comacs.org

The Fmoc group is a base-labile protecting group. chempep.com It is typically removed by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). scholaris.capublish.csiro.au This deprotection occurs via an E1cB elimination mechanism. publish.csiro.au

In contrast, the Hmb group is acid-labile. thieme-connect.depeptide.com It remains stable during the repeated piperidine treatments required for Fmoc removal throughout the peptide synthesis. The Hmb group is cleaved during the final step of SPPS, which involves treating the resin-bound peptide with a strong acid cocktail, typically containing trifluoroacetic acid (TFA). thieme-connect.desigmaaldrich.comchempep.com This treatment simultaneously cleaves the peptide from the resin and removes the Hmb group along with other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). chempep.comekb.eggoogle.com

This orthogonal protection scheme is fundamental to the Fmoc/tBu strategy in SPPS, allowing for the stepwise elongation of the peptide chain with precise control over the sequence and the temporary modification of the backbone to prevent aggregation. acs.org

Table of Deprotection Conditions

| Protecting Group | Reagent for Removal | Stability |

| Fmoc | 20% Piperidine in DMF | Acid-stable, labile to secondary amines chempep.comscholaris.capublish.csiro.au |

| Hmb | Trifluoroacetic Acid (TFA) | Base-stable, labile to strong acid thieme-connect.depeptide.comchempep.com |

Mitigation of Synthesis Challenges Through Fmoc Fmochmb Val Oh

Prevention and Suppression of Peptide Aggregation During SPPS

Peptide aggregation during SPPS is a primary obstacle to the efficient synthesis of long or "difficult" peptide sequences. This phenomenon, driven by the formation of intermolecular hydrogen bonds between growing peptide chains, can lead to poor solvation, incomplete reactions, and ultimately, low purity and yield of the target peptide. The incorporation of Fmoc-(FmocHmb)Val-OH provides a robust strategy to mitigate this challenge. The Hmb group on the valine residue acts as a steric shield, disrupting the hydrogen bonding network that underpins aggregation. peptide.comsigmaaldrich.com This allows for more efficient coupling and deprotection steps throughout the synthesis.

Analysis of Aggregation-Prone Sequences

Certain peptide sequences are inherently more susceptible to aggregation during SPPS. These "difficult sequences" often share common characteristics:

Hydrophobicity: Sequences rich in hydrophobic amino acids have a strong tendency to associate with each other to minimize contact with the polar synthesis solvent. ajinomoto.comnih.gov

β-Sheet Formation: The regular, repeating backbone structure of peptides can facilitate the formation of stable, intermolecular β-sheets, a key feature of aggregation. acs.org

Consecutive Hindered Amino Acids: The presence of multiple bulky amino acids in a row can lead to steric hindrance, slowing down reaction kinetics and promoting aggregation. acs.org

Repetitive Sequences: Peptides containing repeating motifs, such as those found in amyloidogenic peptides, are particularly prone to aggregation. peptide.com

Monitoring Aggregation Trends During Synthesis

Several methods can be employed to monitor the progress of peptide synthesis and detect the onset of aggregation. Spectrophotometric quantification of Fmoc group removal after each deprotection cycle provides valuable information about the efficiency of the reaction. luxembourg-bio.com A significant decrease in the amount of released Fmoc adduct can indicate incomplete deprotection, often a consequence of aggregation. luxembourg-bio.com Additionally, microcleavage and subsequent analysis of a small sample of the peptide-resin by techniques like HPLC can reveal the presence of truncated or deletion sequences, which are common byproducts of aggregation-hindered synthesis. luxembourg-bio.com

Suppression of Aspartimide and Piperidide By-product Formation

The formation of aspartimide and piperidide-related byproducts represents another significant challenge in Fmoc-based SPPS. Aspartimide formation is a particularly problematic side reaction that can occur at aspartic acid (Asp) residues, leading to a mass-neutral but structurally different impurity that is often difficult to separate from the desired peptide. biotage.com The use of an Hmb-protected derivative, such as this compound, for the residue preceding an aspartic acid or asparagine (Asn) has been shown to effectively suppress the formation of these byproducts. The bulky Hmb group sterically hinders the cyclization reaction required for aspartimide formation. biotage.com

Enhancement of Protected Peptide Fragment Solubility

The synthesis of large proteins through the convergent approach, which involves the coupling of pre-synthesized protected peptide fragments, is often hampered by the poor solubility of these fragments. researchgate.net The retention of the Hmb group on the cleaved peptide fragment can significantly improve its solubility in organic solvents. researchgate.net This enhanced solubility is crucial for efficient purification and subsequent ligation reactions, making otherwise intractable sequences accessible. Studies have shown that substituting a backbone amide bond with an Hmb group can dramatically increase the solubility of a peptide. researchgate.net

Improvement of Overall Peptide Purity and Yield in Challenging Sequences

Table 1: Impact of Hmb-Protected Amino Acid on Peptide Synthesis Purity

| Synthesis Strategy | Crude Peptide Purity (%) |

|---|---|

| Standard Methodology | 27% acs.org |

| Using Fmoc-(FmocHmb)Ala-OH | 39% acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine | This compound |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| 2-hydroxy-4-methoxybenzyl | Hmb |

| Solid-Phase Peptide Synthesis | SPPS |

| High-Performance Liquid Chromatography | HPLC |

| Aspartic Acid | Asp |

| Asparagine | Asn |

| N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine | Fmoc-(FmocHmb)Ala-OH |

Comparative Analysis with Alternative Strategies for Difficult Sequences

Comparative Efficacy of (FmocHmb) Protection versus Pseudoproline Incorporation

Both Hmb protection and pseudoproline dipeptides are structure-disrupting strategies designed to improve solvation and reaction kinetics during SPPS. researchgate.net They function by temporarily modifying the peptide backbone to prevent aggregation. researchgate.netsigmaaldrich.com

Pseudoproline dipeptides, which are oxazolidine (B1195125) derivatives of Ser or Thr, introduce a "kink" into the growing peptide chain, effectively breaking up the nascent secondary structures that cause aggregation. chempep.comnih.gov A key advantage of this method is its ease of use; two amino acid residues are incorporated in a single coupling step using standard activation conditions, and the native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage. chempep.comnih.gov

The primary limitation of pseudoprolines is their applicability, as they can only be introduced at Ser or Thr positions within the peptide sequence. researchgate.netnih.gov In contrast, Hmb-protection is more versatile and can be applied to various amino acid residues. sigmaaldrich.com The major drawback of the Hmb strategy is the steric hindrance of the resulting secondary amine, which can make the subsequent coupling step extremely difficult. researchgate.net This often necessitates specialized coupling reagents or prolonged reaction times to achieve satisfactory yields. While Sheppard and colleagues designed Hmb derivatives to facilitate this coupling through an internal base-catalyzed O→N acyl transfer, the reaction remains challenging compared to standard couplings.

Interactive Data Table: Hmb Protection vs. Pseudoproline Dipeptides Click on headers to sort.

| Feature | Fmoc-Hmb Amino Acid (e.g., Fmoc-(FmocHmb)Val-OH) | Pseudoproline Dipeptide |

| Mechanism | Reversible N-alkylation of the backbone amide to disrupt hydrogen bonding. peptide.comsigmaaldrich.com | Introduces a cis-amide bond mimic ("kink") to disrupt secondary structure. nih.gov |

| Applicability | Broad; can be used for various amino acid types. sigmaaldrich.com | Limited to sequences containing Serine or Threonine. researchgate.netchempep.comnih.gov |

| Ease of Incorporation | Challenging; coupling onto the hindered secondary amine requires specific conditions. researchgate.net | Straightforward; incorporated as a dipeptide using standard coupling methods. nih.gov |

| Residues Added per Cycle | One | Two |

| Reversion to Native Form | Occurs during standard final TFA cleavage. chempep.com | Occurs during standard final TFA cleavage. chempep.compeptide.com |

Comparison with Depsipeptide (O-Acyl Isopeptide) Methods

The depsipeptide, or O-acyl isopeptide, method is another backbone modification strategy used to circumvent aggregation. nih.govresearchgate.net This approach involves synthesizing the peptide as a more soluble ester isomer (depsipeptide) by forming an ester linkage at a Ser or Thr residue instead of the natural amide bond. nih.govresearchgate.net This precursor is typically easier to assemble and, crucially, to purify. nih.govresearchgate.net After purification, the depsipeptide is converted to the native peptide via a spontaneous, pH-triggered O-to-N intramolecular acyl migration. nih.govrsc.org

Like pseudoprolines, the depsipeptide method is restricted to sequences containing Ser or Thr. researchgate.net Its main advantage lies in addressing both synthesis and purification challenges, as the isopeptide form often exhibits markedly improved solubility. nih.govluxembourg-bio.com The Hmb strategy, while effective at preventing on-resin aggregation during synthesis, does not inherently simplify the purification of a potentially insoluble final peptide, unless the Hmb group is intentionally retained (e.g., as Ac-Hmb) and removed after purification. The depsipeptide method requires an additional post-purification step (the pH adjustment for the acyl shift), whereas the Hmb group is typically removed concurrently with side-chain protecting groups in the final cleavage cocktail. nih.gov

Interactive Data Table: Hmb Protection vs. Depsipeptide Method Click on headers to sort.

| Feature | Fmoc-Hmb Amino Acid | Depsipeptide (O-Acyl Isopeptide) Method |

| Mechanism | Prevents on-resin aggregation during synthesis via backbone protection. nih.gov | Synthesizes a more soluble ester isomer, which is purified and then converted to the native amide. nih.govresearchgate.net |

| Applicability | Broadly applicable to different amino acid residues. | Limited to sequences containing Serine or Threonine. researchgate.net |

| Primary Benefit | Improved synthetic efficiency during chain elongation. researchgate.net | Improved synthesis and subsequent purification of the crude peptide. researchgate.netluxembourg-bio.com |

| Process Complexity | Challenging coupling step during synthesis. | Requires a final, post-purification O-to-N acyl migration step. nih.govrsc.org |

Assessment Against Solvent-Based and Additive-Based Anti-Aggregation Approaches

Instead of covalently modifying the peptide backbone, aggregation can also be addressed by altering the chemical environment of the synthesis. These methods are generally easier to implement than incorporating specialized building blocks like this compound.

Solvent-Based Approaches: The choice of solvent is critical, as aggregation is highly dependent on the solvation state of the peptide-resin. sigmaaldrich.com Changing the primary solvent from standard dimethylformamide (DMF) to more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve resin swelling and peptide chain solvation, thereby reducing aggregation. sigmaaldrich.compeptide.com

Additive-Based Approaches: This strategy involves the addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the reaction medium. peptide.com These salts disrupt the hydrogen-bonding networks that stabilize β-sheet structures, effectively disaggregating the peptide chains. sigmaaldrich.compeptide.com Another approach is the use of detergents or ethylene (B1197577) carbonate in so-called "Magic Mixtures" to enhance solvation. sigmaaldrich.compeptide.com

While these methods are easily implemented, they act globally on the entire peptide-resin matrix and may not be potent enough to overcome severe aggregation in extremely difficult sequences. researchgate.net In contrast, the Hmb protection provides a targeted, covalent disruption at a specific point in the sequence, offering a more robust, albeit more complex and costly, solution. These strategies are not mutually exclusive and can be combined.

Interactive Data Table: Comparison of Anti-Aggregation Strategies Click on headers to sort.

| Strategy | Mechanism | Ease of Implementation | Efficacy |

| Fmoc-Hmb Protection | Covalent backbone modification disrupts H-bonding. peptide.com | Low (requires special building block and difficult coupling). researchgate.net | High (very effective for targeted disruption). |

| High-Swelling Resins/Solvents | Improves solvation of resin and peptide chains (e.g., PEG resins, NMP, DMSO). sigmaaldrich.combachem.com | High (simple change of reagent/resin). | Moderate (generally effective but may fail in severe cases). luxembourg-bio.com |

| Chaotropic Salt Additives | Disrupts H-bonding network (e.g., LiCl). peptide.com | High (simple addition to reaction). | Moderate to High (can be very effective but not always sufficient). researchgate.net |

Synergistic Application with Other Methodological Enhancements

For the most recalcitrant peptide sequences, a single anti-aggregation strategy is often insufficient. The true power of modern peptide synthesis lies in the synergistic combination of multiple techniques. The use of Fmoc-(FmocHmb)-protected amino acids can be a cornerstone of a multi-pronged approach to overcome synthetic failure.

A compelling example is the synthesis of the C-terminal fragment of acanthoscurrin (101-132), a glycine-rich peptide that proved to be a new and highly difficult sequence. researchgate.net Initial attempts using standard Boc or Fmoc chemistry, even at elevated temperatures or with different coupling reagents, failed due to severe aggregation. researchgate.net Success was only achieved through the combination of several advanced techniques:

Use of a specialized hydrophilic resin (CLEAR amide resin). researchgate.net

Synthesis at an elevated temperature (60°C). researchgate.net

Strategic incorporation of an Fmoc-(Fmoc-Hmb)Gly-OH building block. researchgate.net

The alternating use of a chaotropic salt (LiCl) in the reaction media. researchgate.net

NIR-FT-Raman analysis confirmed that only this specific combination of methods was able to effectively inhibit the formation of β-sheet structures on the resin, allowing for the complete synthesis of the target peptide. researchgate.net This case study powerfully illustrates that Fmoc-Hmb protection is not merely an alternative to other methods but can be a critical component in a synergistic toolkit, enabling the synthesis of peptides that would otherwise be inaccessible.

Advanced Applications of Fmoc Fmochmb Val Oh in Peptide and Protein Research

Synthesis of Complex Bioactive Peptides

The synthesis of many bioactive peptides is challenging due to their length and the presence of hydrophobic residues that promote aggregation. Fmoc-(FmocHmb)Val-OH is strategically employed to overcome these synthetic hurdles. By incorporating an Hmb group onto the valine backbone, it effectively disrupts the hydrogen-bonding networks responsible for the formation of β-sheet structures during chain assembly. peptide.compeptide.com This leads to improved solvation of the growing peptide chain, resulting in higher coupling efficiencies and purer crude products.

Research has demonstrated the efficacy of Hmb-protected amino acids in the synthesis of notoriously difficult peptides, such as those related to amyloid-β. peptide.compeptide.com The introduction of an Hmb-protected residue, like valine, at strategic locations within a sequence can prevent the collapse of the peptide-resin matrix, ensuring that reactive sites remain accessible for subsequent coupling steps. rsc.org Furthermore, the Hmb group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, allowing for its removal along with side-chain protecting groups at the final step to yield the native peptide. peptide.compeptide.com

Table 1: Comparison of Backbone Protection Strategies for Difficult Sequences

| Protection Strategy | Mechanism of Action | Applicable Residues | Key Advantages | Limitations |

| Hmb Backbone Protection | Disrupts inter-chain hydrogen bonding by N-alkylation. peptide.com | Any | Generally applicable; can improve solubility of protected fragments. sigmaaldrich.com | Coupling onto the Hmb-protected amine can be slow; potential for side reactions (e.g., lactone formation). peptide.comsigmaaldrich.com |

| Dmb Backbone Protection | Similar to Hmb, disrupts aggregation. researchgate.net | Any | Avoids lactone side-reaction of Hmb. peptide.com | Coupling onto the secondary amine is sterically hindered and difficult. sigmaaldrich.com |

| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting secondary structure. researchgate.net | Serine, Threonine, Cysteine | Highly effective; commercially available as dipeptides for easier incorporation. rsc.org | Limited to sequences containing Ser, Thr, or Cys. researchgate.net |

Facilitation of Large Peptide and Small Protein Assembly

The convergent synthesis of large peptides and small proteins often relies on the assembly of multiple peptide fragments. The stepwise solid-phase synthesis of these individual fragments, which can exceed 30-50 amino acids, is itself a significant challenge limited by cumulative yield and purity issues. acs.org Aggregation is a primary failure mode in the synthesis of such long peptides.

The incorporation of this compound is a key strategy for enabling the successful synthesis of these large polypeptide chains. By inserting an Hmb-protected valine approximately every six to seven residues within an aggregation-prone domain, the synthesis can proceed smoothly where it might otherwise fail. peptide.com This approach was instrumental in the synthesis of a 64-residue transmembrane peptide, where repeated use of a similar backbone protection strategy resulted in a remarkably pure product. sigmaaldrich.com The use of Hmb protection prevents the irreversible aggregation that can terminate a synthesis, thus extending the practical length limit of what can be achieved with Fmoc-SPPS. rsc.org

Preparation of Peptide Fragments for Segment Condensation

Segment condensation, a powerful strategy for building large proteins, involves the synthesis of protected peptide fragments that are subsequently purified and ligated in solution or on a solid support. acs.org A major bottleneck in this approach is the poor solubility of these protected fragments in suitable solvents for ligation. sigmaaldrich.com

This compound offers a unique solution to this problem. The Hmb group can be selectively retained on the peptide backbone after cleavage from the resin if milder cleavage conditions are used. sigmaaldrich.com This retained Hmb group significantly enhances the solubility of the protected peptide fragment, making it more amenable to handling and subsequent ligation reactions. This "solubilizing protecting group" strategy is a significant advantage, as it directly addresses one of the most persistent challenges in convergent protein synthesis. sigmaaldrich.comrsc.org

Application in the Synthesis of Modified Peptides and Peptidomimetics

The introduction of the Hmb group onto the valine amide bond is, by definition, a modification of the natural peptide backbone. The resulting molecule is a peptidomimetic, a compound that mimics the structure and function of a natural peptide but with modified properties. The strategic placement of Hmb-valine can be used to create peptides with altered conformational preferences.

While the Hmb group is typically removed, its presence in the final peptide could be desirable for certain applications where a fixed, non-native conformation is required. However, a key consideration is the reactivity of the Hmb's hydroxyl group. For applications requiring further post-synthesis modification of the peptide, such as phosphorylation, the related Dmb (2,4-dimethoxybenzyl) protecting group is often preferred as it lacks this reactive hydroxyl functionality. sigmaaldrich.com The use of this compound thus provides a pathway to specific backbone-modified peptide analogues.

Design and Synthesis of Specific Peptide Analogues

The ability to control aggregation and improve synthetic outcomes allows for the reliable production of specific peptide analogues for structure-activity relationship (SAR) studies. By using this compound, researchers can systematically replace standard valine residues in a sequence to probe the role of local conformation and aggregation propensity on biological activity.

For example, in the study of neurodegenerative diseases involving amyloidogenic peptides, replacing a valine with Hmb-valine can help determine whether the aggregation behavior, facilitated by that residue, is critical for its cytotoxic effects. This was demonstrated in the synthesis of a polyalanine octadecapeptide, a model for difficult sequences found in neurodegenerative disorders, where the incorporation of a similar backbone protecting group rendered the insoluble peptide soluble and amenable to analysis. rsc.org This highlights the role of such derivatives in designing and accessing specific analogues that would otherwise be synthetically intractable.

Analytical and Monitoring Techniques in the Context of Fmochmb Val Oh

Spectrophotometric Monitoring of Fmoc Deprotection Efficiency

A cornerstone of Fmoc-based SPPS is the ability to monitor the deprotection of the Nα-Fmoc group in real-time or in discrete steps. tec5usa.com This is typically achieved using UV-Vis spectrophotometry. The process relies on the quantitative cleavage of the Fmoc group by a secondary amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govmdpi.com

Upon reaction with piperidine, the fluorenylmethyloxycarbonyl (Fmoc) group is cleaved, leading to the formation of a dibenzofulvene-piperidine adduct. mdpi.comiris-biotech.de This adduct possesses a strong chromophore that absorbs UV light, typically with a maximum absorbance at approximately 301 nm. nih.govbiotage.com By measuring the absorbance of the solution collected after the deprotection step, the amount of released Fmoc group can be quantified using the Beer-Lambert law. biotage.com This, in turn, provides a direct measure of the deprotection efficiency and can also be used to determine the initial loading capacity of the resin. iris-biotech.de

Several factors can influence the accuracy of this method. The extinction coefficient of the dibenzofulvene-piperidine adduct can be sensitive to the concentration of piperidine in the solution. thermofisher.com Additionally, other reagents used in the synthesis may also absorb at similar wavelengths, potentially interfering with the measurement. thermofisher.com Therefore, it is crucial to use a consistent deprotection protocol and to perform baseline corrections to ensure accurate quantification. Automated peptide synthesizers often incorporate online UV monitoring, allowing for real-time feedback and adjustments to the synthesis protocol, such as extending deprotection times or repeating the step if the reaction is incomplete. activotec.com

Table 1: Parameters for Spectrophotometric Monitoring of Fmoc Deprotection

| Parameter | Typical Value/Condition | Source(s) |

| Wavelength (λmax) | ~301 nm (also reported at 289.9 nm and 300 nm) | nih.goviris-biotech.debiotage.com |

| Deprotection Reagent | 20% Piperidine in DMF or NMP | nih.govmdpi.com |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ at 300 nm (values can vary) | rsc.org |

Chromatographic Analysis of Peptide Purity and Impurities (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides, including those containing Fmoc-(Hmb)Val-OH. gyrosproteintechnologies.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.com In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). Peptides are separated based on their hydrophobicity, with more hydrophobic peptides having a stronger affinity for the stationary phase and thus eluting later.

The purity of the peptide is determined by analyzing the resulting chromatogram. mtoz-biolabs.com The area of the main peak corresponding to the target peptide is compared to the total area of all peaks detected, providing a quantitative measure of purity. mtoz-biolabs.com Impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or by-products from side reactions, will appear as separate peaks in the chromatogram. gyrosproteintechnologies.comwaters.com

For peptides incorporating Fmoc-(Hmb)Val-OH, HPLC is crucial for several reasons:

Assessing Coupling Efficiency: Incomplete coupling of the bulky Fmoc-(Hmb)Val-OH can lead to a significant deletion impurity, which can be readily identified by HPLC.

Detecting Side Products: The Hmb group, while generally stable, could potentially undergo side reactions under certain conditions, and HPLC can help to detect any resulting impurities.

Optimizing Purification: HPLC is not only an analytical tool but also the basis for preparative purification. By analyzing the crude peptide, an effective purification strategy can be developed to isolate the target peptide from impurities. nih.gov

The choice of mobile phase, typically a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), and the type of stationary phase are critical for achieving optimal separation. hplc.eu

Mass Spectrometry for Peptide Characterization (MALDI-TOF MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for the unambiguous identification and characterization of synthetic peptides by providing precise molecular weight information. gyrosproteintechnologies.com For peptides synthesized with Fmoc-(Hmb)Val-OH, MS is essential to confirm the successful incorporation of this modified amino acid and to identify any impurities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique well-suited for the analysis of peptides. libretexts.org In MALDI-TOF, the peptide sample is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. libretexts.org This technique is relatively tolerant to salts and other contaminants, making it suitable for the rapid analysis of crude peptide samples. libretexts.org It can be used to quickly confirm the presence of the desired product and to identify major impurities. MALDI-TOF is also valuable for analyzing protein aggregation, which the Hmb group is designed to prevent. covalx.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. google.com As the peptides are eluted from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the mass analysis of each peak in the chromatogram, providing a powerful tool for identifying co-eluting impurities and characterizing complex mixtures. thermofisher.com LC-MS is particularly useful for identifying minor impurities that may not be well-resolved by HPLC with UV detection alone. thermofisher.com

Microcleavage and Intermediate Product Analysis

During the synthesis of long or complex peptides, it can be beneficial to analyze the progress of the synthesis at intermediate stages. This is often done through a technique called microcleavage . luxembourg-bio.com A small sample of the peptide-resin is taken at a specific point in the synthesis and the peptide is cleaved from the solid support. luxembourg-bio.com

The resulting crude peptide fragment is then analyzed, typically by HPLC and/or mass spectrometry, to assess the quality of the synthesis up to that point. luxembourg-bio.com This allows for the early detection of any problems, such as incomplete couplings or the accumulation of side products. luxembourg-bio.com For a peptide containing the bulky Fmoc-(Hmb)Val-OH, a microcleavage after this coupling step could confirm its successful incorporation and the absence of significant deletion products before proceeding with the rest of the synthesis. This proactive approach can save time and expensive reagents by allowing for the optimization of the synthesis strategy if issues are identified.

Future Directions and Research Perspectives

Development of Novel Hmb-Related Backbone Protecting Groups

The success of the Hmb group in mitigating peptide aggregation has spurred the development of new, related backbone protecting groups. frontiersin.org The primary goal is to enhance the solubilizing effect, improve the ease of introduction and removal, and overcome some of the limitations of the original Hmb moiety.

Research Focus:

Enhanced Acyl-Transfer Properties: One area of investigation is the modification of the Hmb structure to accelerate the O-to-N acyl transfer reaction, which can be a slow step in the coupling process. researchgate.net Electron-withdrawing groups added to the Hmb ring can facilitate this transfer. Examples of such modified groups include 2-hydroxy-4-methoxy-5-(methylsulfinyl)benzyl (Hmsb) and 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb). researchgate.netresearchgate.netresearchgate.net

Photolabile Protecting Groups: To offer alternative deprotection strategies, photolabile Hmb analogs like 2-hydroxy-6-nitrobenzyl (Hnb) have been developed. frontiersin.org These groups can be removed under specific light conditions, providing orthogonality with other protecting groups.

Overcoming Side Reactions: A known side reaction with activated Hmb-amino acids is the formation of cyclic lactones, which can lower peptide yield. peptide.com The 2,4-dimethoxybenzyl (Dmb) group was introduced to circumvent this issue, although it presents its own challenges with difficult coupling to the secondary amine. peptide.com Research continues to find a balance between preventing side reactions and ensuring efficient coupling.

Table 1: Examples of Hmb-Related Backbone Protecting Groups

| Protecting Group | Abbreviation | Key Feature |

| 2-hydroxy-4-methoxybenzyl | Hmb | The original backbone protecting group. frontiersin.org |

| 2,4-dimethoxybenzyl | Dmb | Lacks the hydroxyl group, preventing lactone formation. |

| 2-hydroxy-4-methoxy-5-(methylsulfinyl)benzyl | Hmsb | Electron-withdrawing group to accelerate acyl transfer. frontiersin.orgresearchgate.net |

| 2-hydroxy-4-methoxy-5-nitrobenzyl | Hmnb | Electron-withdrawing group to accelerate acyl transfer. researchgate.net |

| 2-hydroxy-6-nitrobenzyl | Hnb | Photolabile for orthogonal deprotection strategies. frontiersin.org |

Exploration of Fmoc-(FmocHmb)Val-OH in Automated Peptide Synthesis Systems

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the rapid production of long and complex peptides. nih.govbeilstein-journals.orgiris-biotech.de The integration of this compound and other Hmb-protected amino acids into automated workflows is a key area of research to tackle "difficult sequences" more efficiently. nih.gov

Key Developments:

Automated Introduction of Backbone Protection: Methods have been developed for the automated, on-resin introduction of Hmb and its derivatives. researchgate.netnih.gov This involves treating the free N-terminal amine with a salicylaldehyde (B1680747) derivative to form a stable Schiff base, which is then reduced. nih.gov This allows for the strategic placement of backbone protection at specific points in the peptide sequence without the need for pre-synthesized Hmb-amino acid monomers.

Improved Synthesis Protocols: Researchers are optimizing automated synthesis protocols to accommodate the unique requirements of Hmb-protected residues. This includes adjusting coupling times and reagents to ensure complete acylation of the sterically hindered secondary amine. Microwave-assisted synthesis has shown promise in improving the efficiency of these challenging coupling steps. nih.gov

Compatibility with Various Chemistries: The mild deprotection conditions of the Fmoc/tBu strategy make it highly compatible with Hmb protection and automated synthesis. nih.govbeilstein-journals.org This combination is particularly advantageous for the synthesis of modified peptides, such as those with post-translational modifications, which may not be stable under the harsher conditions of Boc chemistry. nih.govfrontiersin.org

Computational Modeling of Hmb-Peptide Interactions

Computational modeling provides valuable insights into the molecular-level interactions that govern peptide structure and aggregation. The use of these methods to study Hmb-protected peptides can help in understanding their mechanism of action and in designing more effective protecting groups.

Areas of Computational Investigation:

Conformational Analysis: Molecular dynamics simulations can be used to model the conformational preferences of peptides containing Hmb-protected residues. researchgate.net These studies can visualize how the bulky Hmb group disrupts the formation of β-sheet structures, which are responsible for aggregation. rsc.orgrsc.org

Binding and Interaction Energies: Quantum mechanical calculations can be employed to determine the energetics of Hmb-peptide interactions. researchgate.netnih.gov This can help in understanding the stability of the protected peptide and the mechanism of the O-to-N acyl transfer.

Predictive Modeling: By developing accurate force fields and models for Hmb-protected amino acids, it may become possible to predict which sequences are most likely to benefit from this type of backbone protection. harvard.edu This could lead to more rational design of synthetic strategies for difficult peptides.

Extension of Applications to Peptide Conjugation and Bioconjugation

Peptide conjugation, the process of linking peptides to other molecules such as drugs, labels, or polymers, is a rapidly growing field. The use of Hmb-protected peptides in these applications is being explored to overcome challenges associated with the synthesis and handling of aggregation-prone sequences.

Potential Applications:

Improved Solubility for Ligation: The enhanced solubility of Hmb-protected peptides can be advantageous in native chemical ligation (NCL) and other fragment condensation strategies. nih.gov By keeping the peptide fragments soluble, the efficiency of the ligation reaction can be significantly improved.

Synthesis of Peptide-Drug Conjugates: The ability to synthesize difficult peptide sequences using Hmb protection opens up possibilities for creating novel peptide-drug conjugates with therapeutic potential. ucl.ac.uk

Bioconjugation to Scaffolds: Hmb-protected peptides could be conjugated to various scaffolds, such as nanoparticles or polymers, to create new biomaterials with specific properties. The improved solubility of the peptide component would facilitate the conjugation process.

Investigating the Long-Term Stability of Hmb-Protected Peptides in Research Contexts

While the Hmb group is designed to be removed during the final cleavage step, there are situations where it may be desirable to retain it on the peptide for research purposes. Investigating the long-term stability of these protected peptides is crucial for their use in various assays and applications.

Research Considerations:

Stability under Different Conditions: Studies are needed to assess the stability of Hmb-protected peptides under various storage conditions, including different temperatures, pH levels, and solvent systems.

Impact on Biological Activity: It is important to determine how the presence of the Hmb group affects the biological activity of the peptide. In some cases, the protecting group may need to be removed to restore full activity.

Controlled Deprotection: For applications where the Hmb group is retained for solubility and then removed, methods for controlled and efficient deprotection are required. This could involve the use of photolabile Hmb analogs or other orthogonal removal strategies. frontiersin.org

Q & A

Q. What is the structural configuration of Fmoc-(FmocHmb)Val-OH, and how does it influence its role in solid-phase peptide synthesis (SPPS)?

this compound (CAS 148515-86-0) features dual fluorenylmethyloxycarbonyl (Fmoc) groups and a 4-methoxybenzyl (Hmb) side-chain protector. Its molecular formula is C₄₃H₃₉NO₈ (MW: 697.8 g/mol) . The dual Fmoc groups provide orthogonal protection: one shields the α-amino group during SPPS, while the Hmb moiety protects the side chain. This design prevents undesired side reactions during peptide elongation, enabling sequential coupling of amino acids .

Q. What are the recommended storage conditions and solubility considerations for this compound?

- Storage : Store at -20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles, which can compromise stability .

- Solubility : The compound is typically dissolved in DMSO (up to 250 mg/mL) with heating (37°C) and sonication to ensure homogeneity. For long-term storage, prepare stock solutions in aliquots and store at -80°C (6-month stability) or -20°C (1-month stability) .

Q. What is the role of the Fmoc group in this compound during peptide elongation?

The Fmoc group protects the α-amino group during SPPS, allowing selective deprotection with 20% piperidine in DMF . This stepwise removal enables controlled peptide chain elongation. The Hmb group remains intact under these conditions, providing side-chain protection until final global deprotection .

Advanced Research Questions

Q. How can researchers optimize orthogonal deprotection strategies for this compound in multi-step syntheses?

The dual Fmoc groups require sequential deprotection:

- First Fmoc removal : Use 20% piperidine in DMF for 5–10 minutes to cleave the α-amino protector.

- Second Fmoc/Hmb removal : Employ stronger acids (e.g., TFA with scavengers like triisopropylsilane ) during final resin cleavage. Monitor reaction completion via Kaiser test (for free amines) or HPLC to avoid incomplete deprotection, which can lead to truncated peptides .

Q. What analytical techniques are effective for assessing the purity and structural integrity of this compound?

- Reverse-phase HPLC : Use a C18 column with a 0.1% TFA/acetonitrile gradient to quantify purity (>98% by peak area integration) .

- Mass spectrometry (MS) : Confirm molecular weight (697.8 g/mol) via ESI-MS or MALDI-TOF. Discrepancies may indicate impurities or incomplete synthesis .

- NMR spectroscopy : Verify structural integrity using ¹H/¹³C NMR, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and valine methyl groups (δ 0.8–1.2 ppm) .

Q. How do solubility challenges impact experimental design, and what strategies mitigate these issues?

Limited solubility in polar solvents (e.g., water) necessitates DMSO-based stock solutions. Key strategies:

Q. How should researchers address unexpected side reactions during SPPS with this compound?

Common issues include incomplete coupling or side-chain oxidation :

- Incomplete coupling : Increase coupling agent equivalents (e.g., HBTU/HOBt ) or prolong reaction time (2–4 hours).

- Oxidation : Add 0.1 M DTT to reduce disulfide formation in cysteine-containing peptides.

- Byproduct identification : Use LC-MS to detect truncated sequences or modified residues, then adjust protecting groups or reaction conditions .

Q. What are the critical parameters to monitor during the coupling of this compound to resin-bound peptides?

Q. Methodological Best Practices

- Deprotection validation : After piperidine treatment, confirm free amines via Kaiser test (blue color indicates success) .

- Scale-up synthesis : For large-scale production, optimize solvent volumes (2–5 mL/g resin) and use automated synthesizers to ensure reproducibility .

- Global deprotection : Use TFA:thioanisole:water (95:3:2) for 2 hours to cleave Hmb and release the final peptide .

Q. Data Contradictions & Resolution

- Purity discrepancies : Batch-to-batch variability in purity (>98% vs. >99%) may arise from residual solvents or synthetic byproducts. Always request COA (Certificate of Analysis) and validate via in-house HPLC .

- Solubility claims : While DMSO is standard, some protocols suggest DMF for higher solubility. Test multiple solvents empirically and cross-reference with vendor data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.